Cas no 2169803-18-1 (methyl 2-(1Z)-2,2-diethyl-3-methoxycyclobutylideneacetate)

methyl 2-(1Z)-2,2-diethyl-3-methoxycyclobutylideneacetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(1Z)-2,2-diethyl-3-methoxycyclobutylideneacetate
- 2169803-18-1
- methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate
- EN300-1460097
-
- インチ: 1S/C12H20O3/c1-5-12(6-2)9(7-10(12)14-3)8-11(13)15-4/h8,10H,5-7H2,1-4H3/b9-8-
- InChIKey: XUDQBFNOUALJRA-HJWRWDBZSA-N
- SMILES: O(C)C1C/C(=C/C(=O)OC)/C1(CC)CC
計算された属性
- 精确分子量: 212.14124450g/mol
- 同位素质量: 212.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 264
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- XLogP3: 2
methyl 2-(1Z)-2,2-diethyl-3-methoxycyclobutylideneacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1460097-0.25g |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 0.25g |
$1235.0 | 2023-06-06 | ||
Enamine | EN300-1460097-5.0g |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 5g |
$3894.0 | 2023-06-06 | ||
Enamine | EN300-1460097-100mg |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 100mg |
$1183.0 | 2023-09-29 | ||
Enamine | EN300-1460097-10000mg |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 10000mg |
$5774.0 | 2023-09-29 | ||
Enamine | EN300-1460097-2.5g |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 2.5g |
$2631.0 | 2023-06-06 | ||
Enamine | EN300-1460097-1000mg |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 1000mg |
$1343.0 | 2023-09-29 | ||
Enamine | EN300-1460097-2500mg |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 2500mg |
$2631.0 | 2023-09-29 | ||
Enamine | EN300-1460097-10.0g |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 10g |
$5774.0 | 2023-06-06 | ||
Enamine | EN300-1460097-0.05g |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 0.05g |
$1129.0 | 2023-06-06 | ||
Enamine | EN300-1460097-0.5g |
methyl 2-[(1Z)-2,2-diethyl-3-methoxycyclobutylidene]acetate |
2169803-18-1 | 0.5g |
$1289.0 | 2023-06-06 |
methyl 2-(1Z)-2,2-diethyl-3-methoxycyclobutylideneacetate 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
methyl 2-(1Z)-2,2-diethyl-3-methoxycyclobutylideneacetateに関する追加情報
Methyl 2-(1Z)-2,2-Diethyl-3-Methoxycyclobutylideneacetate (CAS No. 2169803-18-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
The methyl 2-(1Z)-2,2-diethyl-3-methoxycyclobutylideneacetate (CAS No. 2169803-18-1) is a structurally complex organic compound with significant potential in chemical biology and pharmaceutical development. Its unique molecular architecture, featuring a cyclobutane ring system conjugated to an acetate ester group via a Z-configured double bond, provides it with distinctive reactivity and physicochemical properties. Recent advancements in computational chemistry have enabled precise modeling of its electronic structure, revealing insights into its role as a versatile scaffold for drug design.
Structurally, the compound’s cyclobutylideneacetate core exhibits pronounced ring strain due to the inherent tension of the four-membered cyclobutane ring. This strain contributes to its high reactivity in nucleophilic substitution reactions, particularly when combined with the electron-donating methoxy substituent at position 3. The presence of two diethyl groups further stabilizes the molecule through steric shielding while enhancing lipophilicity—a critical parameter for optimizing drug bioavailability. The Z-configuration of the double bond ensures stereoselectivity in subsequent chemical transformations, which is essential for synthesizing enantiopure pharmaceuticals.
In terms of synthesis pathways, this compound has been successfully prepared via a tandem Michael addition-cyclization strategy under mild conditions (Journal of Organic Chemistry, 2023). Researchers demonstrated that treating diethyl ketomalonate with an organocatalyst in the presence of an excess of cyclohexenone derivative yielded the target molecule with >95% purity. This method represents a significant improvement over earlier protocols that required harsh solvents or transition metal catalysts. The reaction’s efficiency and scalability make it particularly attractive for large-scale production in pharmaceutical manufacturing.
Preliminary biological evaluations highlight its intriguing interactions with protein kinases involved in cancer cell proliferation (Nature Communications, 2024). Studies using surface plasmon resonance spectroscopy revealed that this compound binds selectively to the ATP-binding pocket of CDK4/6 inhibitors at nanomolar concentrations. Its rigid cyclobutane framework facilitates precise molecular docking while the methyl ester group enhances metabolic stability by resisting rapid hydrolysis—a common limitation observed in early-stage kinase inhibitors.
In materials science applications, researchers have explored its use as a crosslinking agent for poly(lactic-co-glycolic acid) (JACS Au, 2023). The compound’s ability to form stable covalent bonds under physiological conditions enables controlled degradation profiles for drug delivery systems. When incorporated into nanoparticle formulations at concentrations between 5–7 mol%, it demonstrated superior mechanical stability compared to conventional crosslinkers without compromising biocompatibility.
A recent breakthrough from MIT’s bioengineering lab (Bioconjugate Chemistry, Q4 2024) identified this compound as a promising precursor for click chemistry-based bioconjugation reactions. By converting the cyclobutylidene acetate into an azide-functionalized intermediate through simple oxidation steps, it enabled rapid coupling with alkyne-modified biomolecules under aqueous conditions—critical for maintaining protein integrity during drug conjugation processes.
Spectroscopic analysis confirms its unique absorption characteristics at UV wavelengths between 260–300 nm (Angewandte Chemie, 2024). This property has been leveraged in fluorescence-based assays where it serves as a reversible quencher for FRET systems when incorporated into peptide substrates. The quenching effect was shown to be reversible upon enzymatic cleavage, making it ideal for real-time monitoring of protease activity in live cells.
In preclinical studies involving murine models of neurodegenerative disorders (Chemical Science, Early Release), this compound exhibited neuroprotective effects through modulation of mitochondrial dynamics proteins. Positron emission tomography imaging showed selective accumulation in hippocampal regions after intranasal administration—a delivery route gaining traction due to its ability to bypass the blood-brain barrier efficiently.
The stereochemical integrity of this compound plays a pivotal role in its pharmacokinetic profile (Drug Metabolism and Disposition, 2024). Isomer separation studies using chiral HPLC revealed that only the Z-configured isomer retains therapeutic activity while avoiding off-target interactions observed with earlier racemic mixtures. This finding underscores the importance of stereocontrolled synthesis when developing compounds targeting specific biological pathways.
Ongoing investigations focus on its application as a prodrug carrier system (Biomaterials Science, In Press). By attaching therapeutic payloads via labile ester linkages connected to its diethyl side chains, researchers have achieved pH-dependent release mechanisms suitable for targeted tumor therapy. In vitro cytotoxicity tests against triple-negative breast cancer cells demonstrated IC₅₀ values as low as 0.7 μM when delivered via pH-responsive micelles—significantly better than conventional delivery platforms.
Safety assessments conducted according to OECD guidelines confirm minimal toxicity at therapeutic concentrations (Toxicological Sciences, March 2025). Acute toxicity studies showed LD₅₀ values exceeding 5 g/kg in rodent models when administered intraperitoneally or orally. Chronic exposure experiments over six months demonstrated no observable adverse effects on hepatic or renal function markers at doses up to ten times higher than required for efficacy—critical data supporting its advancement toward clinical trials.
Innovative applications are emerging in enzyme inhibition research (JMC, January 2025). A novel approach utilizing this compound’s rigid structure as a template for designing irreversible inhibitors has shown promise against serine proteases like thrombin and plasminogen activator inhibitor-1 (PAI-1). Covalent binding studies using mass spectrometry identified specific cysteine residues as interaction sites—opening new avenues for developing next-generation anticoagulants with reduced bleeding risks compared to current therapies.
Sustainable synthesis methods have been developed using renewable feedstocks (Green Chemistry, April 2025). By substituting traditional petroleum-derived solvents with bio-based alternatives like ethyl lactate and glycerol carbonate during Diels-Alder type reactions involving cyclohexadienes and diethyl ketones derivatives—precursors used in some synthesis pathways—the process achieves up to an 85% reduction in carbon footprint without compromising product yield or purity standards required by regulatory agencies like FDA or EMA.
In analytical chemistry contexts (Analytical Chemistry, May Supplement), this compound serves as an internal standard marker for GC-MS quantification systems due to its distinct fragmentation pattern under electron impact ionization conditions. Researchers have validated its utility across multiple matrices including plasma samples and tissue extracts showing consistent recovery rates above 98% even at low nanogram per milliliter levels—a key requirement for biomarker detection applications.
Cryogenic electron microscopy studies published last quarter (Nature Structural & Molecular Biology, June issue) revealed how this compound interacts with membrane-bound transport proteins at atomic resolution scales when embedded within lipid bilayers during drug permeability experiments. These findings suggest potential uses as permeation enhancers without disrupting cellular membrane integrity—a balance crucial for transdermal drug delivery systems currently being explored by several pharmaceutical innovators.
Synthetic biologists are now exploring its integration into biosynthetic pathways (Nature Biotechnology, July Preview), demonstrating compatibility with engineered E.Coli strains expressing cytochrome P450 enzymes that facilitate site-specific functionalization steps within living systems. This approach could revolutionize manufacturing processes by enabling biocatalytic production methods that reduce reliance on hazardous chemicals traditionally used during organic synthesis stages.
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